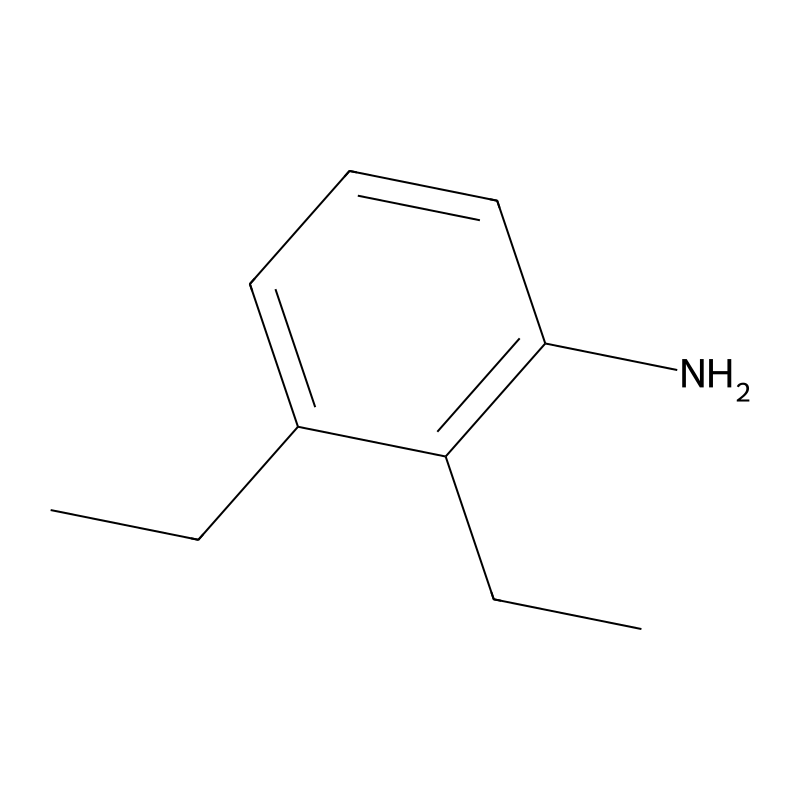2,3-Diethylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2,3-Diethylaniline is an organic compound with the molecular formula \text{C}__{12}\text{H}_{17}\text{N}. It is classified as a derivative of aniline, where two ethyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound typically appears as a colorless to yellow liquid with a distinct amine-like odor. Its properties include a boiling point of approximately 221-222 °C and a melting point of around 2.5 °C .
- Information on safety hazards associated with 2,3-Diethylaniline is limited.
- Aromatic amines can generally be harmful if inhaled, ingested, or absorbed through the skin [].
- It's advisable to handle any unknown compound with caution and consult safety data sheets (SDS) for specific guidelines when available.
- Oxidation: It can react with strong oxidizing agents, resulting in the formation of nitro derivatives.
- Electrophilic Substitution: The compound undergoes electrophilic substitution reactions, which can lead to the formation of various substituted products.
- Reduction: It can be reduced to form different amine derivatives.
- Reactivity with Electrophiles: The amino group in 2,3-diethylaniline acts as an electron-donating group, making it reactive towards electrophiles .
The biological activity of 2,3-diethylaniline has been studied in various contexts. It is known to interact with xenobiotic-metabolizing enzymes, leading to the formation of reactive intermediates that may cause DNA damage and exhibit mutagenic properties. Such interactions raise concerns regarding its potential carcinogenicity when exposed to biological systems .
There are several methods for synthesizing 2,3-diethylaniline:
- Alkylation of Aniline: A common method involves the alkylation of aniline using ethylene in the presence of an acid catalyst. The reaction can be represented as:\text{C}_6\text{H}_5\text{NH}_2+2\text{C}_2\text{H}_5\text{Br}\rightarrow \text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)_2+2\text{HBr}
- Direct Ethylation: Another approach involves direct ethylation of aniline using ethyl halides under basic conditions .
2,3-Diethylaniline is utilized in various industrial applications:
- Dyes and Pigments: It serves as a precursor for synthesizing dyes and pigments.
- Pharmaceuticals: The compound is involved in the production of certain pharmaceutical agents.
- Agricultural Chemicals: It is used in the formulation of pesticides and herbicides .
Studies have demonstrated that 2,3-diethylaniline interacts with various biological and chemical systems. Its metabolic pathways include N-demethylation and N-oxidation, leading to potentially harmful metabolites. These interactions highlight its significance in toxicological studies and environmental assessments due to its mutagenic potential .
Several compounds are structurally similar to 2,3-diethylaniline, including:
- 2,4-Diethylaniline: Ethyl groups at the 2nd and 4th positions.
- 2,5-Diethylaniline: Ethyl groups at the 2nd and 5th positions.
- 2,6-Diethylaniline: Ethyl groups at the 2nd and 6th positions.
- 3,4-Diethylaniline: Ethyl groups at the 3rd and 4th positions.
Comparison TableCompound Structure Unique Properties 2,3-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Distinct reactivity due to ortho substitution 2,4-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Different electrophilic substitution patterns 2,5-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Unique sterics affecting reactivity 2,6-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Less steric hindrance compared to others 3,4-Diethylaniline C₆H₃(CH₂CH₃)₂NH₂ Different electronic effects on reactivity
| Compound | Structure | Unique Properties |
|---|---|---|
| 2,3-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Distinct reactivity due to ortho substitution |
| 2,4-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Different electrophilic substitution patterns |
| 2,5-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Unique sterics affecting reactivity |
| 2,6-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Less steric hindrance compared to others |
| 3,4-Diethylaniline | C₆H₃(CH₂CH₃)₂NH₂ | Different electronic effects on reactivity |
Each compound exhibits unique properties and reactivities due to variations in the positioning of ethyl groups on the benzene ring. These differences significantly influence their chemical behavior and applications in various fields .








